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Compound of Interest

Compound Name: Protein Kinase C (19-36)

Cat. No.: B10787922 Get Quote

This guide provides a comprehensive overview of the Protein Kinase C (19-36) peptide, a

critical tool for researchers in cell signaling and drug development. It covers the peptide's

structure, mechanism of action, and application in experimental settings, tailored for scientific

and professional audiences.

Introduction to Protein Kinase C and
Pseudosubstrate Inhibition
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to

regulating a multitude of cellular processes, including gene expression, cell proliferation, and

inflammatory responses.[1] The activity of PKC isozymes is tightly controlled. A key regulatory

mechanism is an autoinhibitory pseudosubstrate domain located in the N-terminal regulatory

region.[2][3] This domain mimics a true substrate but lacks a phosphorylatable serine or

threonine residue. It binds to the enzyme's catalytic site, keeping it in an inactive state.[4]

The PKC (19-36) peptide is a synthetic peptide corresponding to the amino acid residues 19-36

of the pseudosubstrate region of PKCα and PKCβ.[4][5] It functions as a potent and selective

competitive inhibitor, binding to the catalytic site of PKC to block the phosphorylation of its

substrates.[6][7][8] This makes it an invaluable tool for elucidating the specific roles of PKC in

signaling pathways.
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The PKC (19-36) peptide is a highly basic peptide that contains the core recognition elements

for the PKC active site but replaces the phosphorylatable residue with an alanine, preventing it

from being a substrate.

Amino Acid Sequence:

Single-Letter Code: RFARKGALRQKNVHEVKN[6][7][9][10]

Three-Letter Code: Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-

Asn[6][9]

Physicochemical and Inhibitory Properties
The quantitative characteristics of the PKC (19-36) peptide are summarized below, providing

key data for its use in experimental design.

Property Value Source(s)

Inhibitory Constant (IC₅₀) 0.18 µM (for Protein Kinase C) [6][7]

Molecular Weight ~2151.48 g/mol [7][10]

Molecular Formula C₉₃H₁₅₉N₃₅O₂₄ [7][10]

CAS Number 113731-96-7 [7]

Solubility
Soluble in water (up to 2

mg/ml)
[7][9]

Appearance White powder [9]

Mechanism of Action
PKC (19-36) acts as a pseudosubstrate inhibitor. In the cell, PKC is maintained in an inactive

state by its own N-terminal pseudosubstrate domain, which occupies the catalytic site. Upon

activation by second messengers like diacylglycerol (DAG), a conformational change releases

the pseudosubstrate, exposing the catalytic site for substrate binding and phosphorylation. The

PKC (19-36) peptide competes with endogenous substrates for this newly available active site.
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By binding tightly to the site, it effectively blocks the kinase from phosphorylating its

downstream targets.
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Caption: Mechanism of PKC autoinhibition and competitive inhibition by PKC (19-36) peptide.

Key Signaling Pathway Involvement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b10787922?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The PKC (19-36) inhibitor is frequently used to probe the conventional PKC signaling pathway.

This cascade is typically initiated by the activation of Gq-coupled receptors, leading to the

activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate

(PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

While IP₃ mobilizes intracellular calcium, DAG directly recruits and activates conventional and

novel PKC isoforms at the cell membrane, leading to the phosphorylation of downstream

effectors. PKC (19-36) blocks the pathway at the point of substrate phosphorylation.[2][11]
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Caption: The canonical PLC/DAG/PKC signaling pathway and the point of inhibition by PKC
(19-36).

Experimental Protocols
The following are detailed methodologies for key experiments utilizing the PKC (19-36) peptide,

synthesized from cited literature.

Protocol 1: In Vitro PKC Activity Assay
This protocol is used to measure the effect of PKC (19-36) on PKC enzymatic activity in cell or

tissue extracts.[12][13]

Tissue Homogenization:
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Homogenize tissue or cell pellets on ice in a buffer containing 20 mM Tris-HCl (pH 7.5),

0.5 mM EDTA, 0.5 mM EGTA, and protease inhibitors (e.g., 0.1 mM phenylmethylsulfonyl

fluoride, 25 µg/ml leupeptin).[13]

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to separate cytosolic and

particulate (membrane) fractions.[12] The particulate fraction is typically resuspended in

homogenization buffer containing 1% Nonidet P-40.[12]

Kinase Reaction:

In a reaction tube, combine the cell/tissue fraction (1-5 µg of total protein) with a reaction

mixture. The final mixture should contain 50 mM Tris-HCl (pH 7.5), PKC activators (e.g., 3

mM calcium acetate, 100 µg/ml phosphatidylserine, 1 µM Phorbol 12-myristate 13-acetate

(PMA)), a selective PKC substrate peptide (e.g., 10-225 µM), and 7.5 mM dithiothreitol.

[12][13]

For the inhibitory condition, pre-incubate the reaction mixture with the desired

concentration of PKC (19-36) peptide (e.g., 1-5 µM).[12][14]

Initiate the reaction by adding [γ-³²P]ATP mixed with magnesium. Incubate at 25-30°C for

15 minutes.[12]

Quantification of Phosphorylation:

Stop the reaction by adding an acidic quenching reagent or ice-cold ATP/EDTA solution.

[12][13]

Spot duplicate aliquots of each reaction onto P-81 phosphocellulose filter papers.[13][14]

Wash the papers extensively with 150 mM phosphoric acid to remove unincorporated [γ-

³²P]ATP.[13][14]

Dry the papers, immerse them in a scintillation cocktail, and measure the incorporated

radioactivity using a scintillation counter.[13][14] PKC activity is determined by the amount

of ³²P transferred to the substrate peptide.
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Protocol 2: Cell-Based DNA and Protein Synthesis
Assay
This protocol assesses the effect of PKC inhibition on cell proliferation and protein synthesis,

for example, in vascular smooth muscle cells (VSMCs) stimulated by high glucose.[12]

Cell Culture and Treatment:

Culture VSMCs to confluence. Induce quiescence by culturing in a serum-free medium for

48 hours.

Divide cells into treatment groups:

Control (e.g., normal glucose at 5.6 mmol/L).

Stimulated (e.g., high glucose at 22.2 mmol/L).

Stimulated + Inhibitor (e.g., high glucose + varying concentrations of PKC (19-36), such

as 0.1 µM and 1 µM).

Incubate cells under treatment conditions for a defined period (e.g., two passages).[12]

Radiolabeling:

For DNA Synthesis: During the final hours of treatment (e.g., 4 hours), add [³H]thymidine

to the culture medium to a final concentration of 1 µCi/ml.

For Protein Synthesis: In parallel cultures, add [³H]leucine to the medium for the final

hours of incubation.

Measurement of Incorporation:

After incubation, wash the cell monolayers with ice-cold PBS to remove unincorporated

radiolabel.

Precipitate macromolecules by adding cold 5-10% trichloroacetic acid (TCA).

Wash the precipitate with ethanol to remove lipids.
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Solubilize the acid-insoluble material (containing DNA and protein) in a lysis buffer (e.g.,

0.5 M NaOH).

Measure the radioactivity of the lysate using a scintillation counter. The amount of

incorporated [³H]thymidine or [³H]leucine is proportional to the rate of DNA or protein

synthesis, respectively.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of PKC in a cellular

process, such as high glucose-induced vascular cell proliferation, using the PKC (19-36)

inhibitor.
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Caption: Workflow for testing the effect of PKC (19-36) on cell proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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